molecular formula C14H18O B14452475 2-(2-Phenylpropan-2-yl)cyclopentan-1-one CAS No. 77152-13-7

2-(2-Phenylpropan-2-yl)cyclopentan-1-one

Cat. No.: B14452475
CAS No.: 77152-13-7
M. Wt: 202.29 g/mol
InChI Key: AYWKPAUBTOZQGQ-UHFFFAOYSA-N
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Description

2-(2-Phenylpropan-2-yl)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpropan-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-phenylpropan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylpropan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenylpropan-2-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylpropan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylpropan-2-yl)cyclopentan-1-one is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

77152-13-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(2-phenylpropan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C14H18O/c1-14(2,11-7-4-3-5-8-11)12-9-6-10-13(12)15/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

AYWKPAUBTOZQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

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